molecular formula C16H15F2N5O3S B2795447 N-(3,4-difluorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide CAS No. 897454-21-6

N-(3,4-difluorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide

Cat. No.: B2795447
CAS No.: 897454-21-6
M. Wt: 395.38
InChI Key: GSRKSNRMQORPIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hexyl-1-methyl-1,2-dihydroimidazol-1-ium nitrate is an imidazolium-based ionic liquid (IL) comprising a nitrate (NO₃⁻) counterion. The cation features a hexyl chain at the 3-position and a methyl group at the 1-position of the imidazolium ring. Such ILs are valued for their tunable physicochemical properties, including low volatility, thermal stability, and solvation capabilities, making them suitable for catalysis, green chemistry, and material science applications . Its structural design allows comparisons with analogous compounds, particularly positional isomers and other imidazolium nitrates with varying substituents or counterions.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N5O3S/c1-21-13-12(14(25)23(3)16(26)22(13)2)20-15(21)27-7-11(24)19-8-4-5-9(17)10(18)6-8/h4-6H,7H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRKSNRMQORPIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Isomers

Positional Isomerism: 1-Hexyl-3-methyl-1,2-dihydroimidazol-1-ium Nitrate

A key structural analog is 1-hexyl-3-methyl-1,2-dihydroimidazol-1-ium nitrate (PubChem entry, ), where the hexyl and methyl groups are transposed. While both compounds share the same molecular formula (C₁₀H₁₉N₃O₃), their substituent positions influence properties:

  • Polarity and Solubility: The 3-hexyl-1-methyl isomer likely exhibits reduced polarity compared to the 1-hexyl-3-methyl variant due to the hexyl group’s placement farther from the cationic center. This may enhance solubility in nonpolar solvents.
Property 3-Hexyl-1-methyl-... Nitrate 1-Hexyl-3-methyl-... Nitrate Reference
Substituent Positions 3-hexyl, 1-methyl 1-hexyl, 3-methyl
Polarity Lower Higher
Potential Application Nonpolar solvent systems Polar reaction media

Comparison with Other Imidazolium Nitrates

Pharmaceutical Impurities (Dichlorobenzyl-Substituted Nitrates)

Several imidazolium nitrate derivatives, such as 1-[(2RS)-2-[(3,4-dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole nitrate (MM0281.06, ), are documented as pharmaceutical impurities. Key distinctions include:

  • Substituent Complexity : These compounds feature bulky dichlorobenzyl groups, which reduce solubility in aqueous media compared to the simpler alkyl-substituted target compound.
  • Applications : Dichlorobenzyl derivatives are primarily linked to drug synthesis pathways, whereas 3-hexyl-1-methyl-... nitrate’s IL properties favor catalysis or green chemistry.
Compound Name Substituents Solubility Application Reference
3-Hexyl-1-methyl-... nitrate 3-hexyl, 1-methyl Moderate (organic) Catalysis, solvents
MM0281.06 (Imp. F) Dichlorobenzyl, 2,4-dichloro Low (aqueous) Pharmaceutical impurity

Role of the Nitrate Counterion vs. Other Anions

The nitrate anion’s weakly coordinating nature contrasts with strongly coordinating anions like chloride (Cl⁻) or sulfate (SO₄²⁻). For example, zinc chloride (ZnCl₂) exhibits high solubility in water (432 g/100 mL at 25°C) and industrial applications in electrolytes and catalysis . In ILs:

  • Nitrate vs. Chloride : Nitrate-based ILs typically have lower melting points and viscosities than chloride analogs, enhancing their utility as solvents.
  • Reactivity : Nitrate’s redox activity (e.g., in NZVI systems for environmental nitrate removal, ) differs from chloride’s inertness, influencing applications in electrochemical systems.

Catalytic Performance in Ionic Liquids

Imidazolium nitrates are explored in hydrogenation and organic synthesis due to their ability to stabilize nanoparticles and modify reaction pathways. For instance, IL-stabilized nanoparticles show enhanced activity in alkene hydrogenation . The target compound’s hexyl chain may improve catalyst immobilization in biphasic systems.

Environmental Considerations

Nitrate’s environmental mobility (evidenced in NZVI-mediated nitrate reduction studies, ) contrasts with the stability of imidazolium nitrates in synthetic settings, underscoring the importance of structural design in controlling reactivity.

Q & A

Q. What are the key considerations in designing a synthetic route for this compound?

The synthesis requires multi-step optimization, including:

  • Stepwise functionalization : Introduce the purine core first, followed by sulfanyl and acetamide groups to avoid side reactions .
  • Reaction conditions : Temperature (e.g., 60–80°C for nucleophilic substitutions), solvent polarity (DMF or THF for solubility), and catalysts (e.g., DBU for deprotonation) must be optimized to maximize yield .
  • Intermediate purification : Column chromatography or recrystallization ensures purity before subsequent steps .

Q. Which spectroscopic techniques are essential for confirming its structure and purity?

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., methyl groups at 1,3,9-positions) and confirm sulfanyl-acetamide linkage .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H]+^+ peak) .
  • HPLC : Purity ≥95% is confirmed using reverse-phase C18 columns with UV detection at 254 nm .

Q. How should researchers assess the compound’s stability under physiological conditions?

  • pH-dependent stability : Perform accelerated degradation studies in buffers (pH 1–9) at 37°C, monitoring via HPLC to identify hydrolytic cleavage points (e.g., sulfanyl or acetamide bonds) .
  • Light/thermal stability : Store samples under controlled conditions (4°C, dark) and analyze degradation products via LC-MS .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and interactions?

  • DFT calculations : Optimize geometry and analyze charge distribution (e.g., negative charge on carbonyl oxygen enhances electrophilicity) .
  • Molecular docking : Simulate binding to purinergic receptors using software like AutoDock Vina; focus on hydrogen bonding with the purine core and hydrophobic interactions with fluorophenyl groups .

Q. What strategies resolve contradictions in reported biological activity data?

  • Dose-response validation : Replicate assays (e.g., IC50_{50} in cancer cell lines) with standardized protocols to rule out batch-to-batch variability .
  • Off-target profiling : Use kinase panels or proteome-wide screens to identify non-specific interactions that may explain discrepancies .

Q. How can structure-activity relationship (SAR) studies guide further optimization?

  • Core modifications : Replace the purine scaffold with pyrimidine or triazole analogs to assess impact on target affinity .
  • Substituent effects : Compare difluorophenyl vs. chlorophenyl/ethoxy groups in acetamide to tune lipophilicity and solubility .

Q. What experimental designs are recommended for studying synergistic effects with other therapeutics?

  • Combination index (CI) assays : Use the Chou-Talalay method to evaluate synergy in cell viability assays (e.g., pairing with cisplatin or kinase inhibitors) .
  • Mechanistic overlap : Validate shared pathways (e.g., purine metabolism) via transcriptomics or phosphoproteomics .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Structural Confirmation

TechniqueParametersCritical ObservationsReference
1^1H NMR400 MHz, DMSO-d6_6δ 2.1–2.3 (3H, purine methyl groups)
HR-MSESI+, m/z 450.1234 [M+H]+^+Error < 2 ppm
HPLCC18, 70:30 MeCN/H2_2O, 1 mL/minRetention time: 8.2 min

Q. Table 2. Common Synthetic Pitfalls and Solutions

IssueCauseMitigation StrategyReference
Low yield in sulfanylationPoor nucleophilicity of thiolUse stronger bases (e.g., NaH)
Impure intermediatesSide reactions during couplingPurify via silica gel chromatography

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.